N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N'-propylethanediamide
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Overview
Description
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-propylethanediamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a sulfonyl group, a phenyl ring, and an ethanediamide moiety. Its molecular formula is C12H13N3O4S, and it has a molecular weight of 295.314 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-propylethanediamide typically involves the reaction of substituted arylamines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-propylethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-propylethanediamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-propylethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-(4-[(4-aminophenyl)sulfonyl]phenyl)acetamide: Similar structure but with different substituents on the phenyl ring.
N-(4-[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl)acetamide: Contains an isoxazole ring instead of the ethanediamide moiety.
Uniqueness
N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-propylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
81717-39-7 |
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Molecular Formula |
C14H18N4O6S |
Molecular Weight |
370.38 g/mol |
IUPAC Name |
N-methyl-N'-[4-[[2-oxo-2-(propylamino)acetyl]amino]phenyl]sulfonyloxamide |
InChI |
InChI=1S/C14H18N4O6S/c1-3-8-16-12(20)13(21)17-9-4-6-10(7-5-9)25(23,24)18-14(22)11(19)15-2/h4-7H,3,8H2,1-2H3,(H,15,19)(H,16,20)(H,17,21)(H,18,22) |
InChI Key |
HBCAELKPXYYZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC |
Origin of Product |
United States |
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